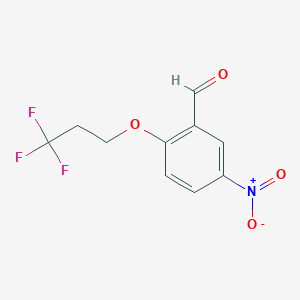
5-Nitro-2-(3,3,3-trifluoropropoxy)benzaldehyde
Vue d'ensemble
Description
5-Nitro-2-(3,3,3-trifluoropropoxy)benzaldehyde is a useful research compound. Its molecular formula is C10H8F3NO4 and its molecular weight is 263.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
5-Nitro-2-(3,3,3-trifluoropropoxy)benzaldehyde (C10H8F3NO4) is a synthetic organic compound notable for its potential biological activities. This compound features a nitro group and a trifluoropropoxy substituent on the benzaldehyde moiety, which may influence its reactivity and interactions with biological systems. Understanding the biological activity of this compound is crucial for its application in medicinal chemistry and pharmacology.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
Molecular Features:
- Nitro Group: Known for enhancing the electrophilicity of the compound, potentially leading to increased reactivity with biological nucleophiles.
- Trifluoropropoxy Group: This substituent may impart unique physicochemical properties, including lipophilicity and stability.
Antimicrobial Activity
Research indicates that compounds with nitro groups often exhibit significant antimicrobial properties. For instance, studies have demonstrated that nitro-substituted phenyl compounds can show high activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Klebsiella pneumoniae .
| Compound | Activity Against MRSA | Activity Against K. pneumoniae |
|---|---|---|
| 5-Nitro-2-(trifluoropropoxy)benzaldehyde | High | Moderate |
| 5-Nitro-salicylaldehyde | Moderate | High |
The presence of the trifluoropropoxy group may enhance the compound's ability to penetrate bacterial membranes, increasing its efficacy.
Cytotoxicity Studies
Cytotoxicity assays have been performed to evaluate the potential of this compound in cancer treatment. Preliminary results suggest that this compound exhibits selective cytotoxicity towards certain cancer cell lines while sparing normal cells .
Key Findings:
- Cell Lines Tested: HeLa (cervical cancer), MCF-7 (breast cancer).
- IC50 Values: Indicate effective concentrations for inhibiting cell growth.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 15 |
| MCF-7 | 20 |
These results suggest that further investigation into the mechanisms of action is warranted.
The mechanism by which this compound exerts its biological effects may involve several pathways:
- Reactive Oxygen Species (ROS) Generation: The nitro group can facilitate the formation of ROS, leading to oxidative stress in target cells.
- Enzyme Inhibition: The compound may act as an inhibitor of specific enzymes involved in cellular metabolism or signaling pathways.
- DNA Interaction: Nitro compounds are known to interact with DNA, potentially leading to mutagenic effects or apoptosis in cancer cells.
Case Studies
Several case studies have highlighted the effectiveness of nitro-substituted benzaldehydes in various therapeutic contexts:
- Antimicrobial Efficacy: A study compared the antimicrobial effects of various nitro-substituted benzaldehydes against resistant bacterial strains. The findings indicated that this compound had superior activity compared to other derivatives .
- Cancer Treatment Potential: In vitro studies demonstrated that this compound could induce apoptosis in HeLa cells through ROS-mediated pathways. This suggests potential for development as an anticancer agent .
Propriétés
IUPAC Name |
5-nitro-2-(3,3,3-trifluoropropoxy)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F3NO4/c11-10(12,13)3-4-18-9-2-1-8(14(16)17)5-7(9)6-15/h1-2,5-6H,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTMXCQHOEXQTQO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])C=O)OCCC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F3NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















